2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a complex molecular structure. It contains a chlorinated phenoxy group, a piperidine ring, and a thiophene moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step may involve the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol, followed by its conversion to the corresponding phenoxy intermediate.
Piperidine and Thiophene Introduction: The phenoxy intermediate is then reacted with a piperidine derivative and a thiophene derivative under specific conditions to form the desired compound.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the chlorinated phenoxy group or the acetamide functionality.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but could include the use of strong bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or deacetylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)ethyl]acetamide: Lacks the thiophene moiety.
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the piperidine ring.
2-(4-chloro-3,5-dimethylphenoxy)acetamide: Lacks both the piperidine and thiophene groups.
Uniqueness
The presence of both the piperidine and thiophene moieties in 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide makes it unique compared to similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a compound of interest for further study.
Properties
Molecular Formula |
C21H27ClN2O2S |
---|---|
Molecular Weight |
407.0 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C21H27ClN2O2S/c1-15-11-17(12-16(2)21(15)22)26-14-20(25)23-13-18(19-7-6-10-27-19)24-8-4-3-5-9-24/h6-7,10-12,18H,3-5,8-9,13-14H2,1-2H3,(H,23,25) |
InChI Key |
ABRXKNWNHPQXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3 |
Origin of Product |
United States |
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